molecular formula C110H202N2O39P2 B3418413 (KDO)2-lipid A CAS No. 123621-04-5

(KDO)2-lipid A

Katalognummer B3418413
CAS-Nummer: 123621-04-5
Molekulargewicht: 2238.7 g/mol
InChI-Schlüssel: DIXUKJUHGLIZGU-OIPVZEHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(KDO)2-lipid A” is a complex glycolipid consisting of glucosamine, 3-OH fatty acids, and an unusual sugar 3-deoxy-D-manno-octulonsonic acid (Kdo) . It is the principle and essential component of the outer leaflet of the outer cell wall of most Gram-negative bacteria . It serves as the active component of lipopolysaccharide to stimulate potent host immune responses .


Synthesis Analysis

The biosynthesis of Kdo2-lipid A involves nine enzymatic steps . Not all Gram-negative bacteria have all nine enzymes. Some have no genes encoding these enzymes and others have genes only for the first four enzymes (LpxA, LpxC, LpxD, and LpxB) . The nine-enzyme pathway is the most derived and optimized form, found only in E. coli and related Proteobacteria .


Molecular Structure Analysis

Kdo2-lipid A is a complex glycolipid consisting of glucosamine, 3-OH fatty acids, and unusual sugar 3-deoxy-D-manno-octulonsonic acid (Kdo) . It contains a total of 358 bonds, including 156 non-H bonds, 10 multiple bonds, 98 rotatable bonds, 10 double bonds, 4 six-membered rings, 2 carboxylic acids (aliphatic), 4 esters (aliphatic), 2 secondary amides (aliphatic), 16 hydroxyl groups, 2 primary alcohols, 8 secondary alcohols, 7 ethers (aliphatic), and 2 phosphates/thiophosphates .


Chemical Reactions Analysis

The biosynthesis of Kdo2-lipid A involves nine enzymatic steps . Among the nine enzymes, five appeared to have arisen from three independent gene duplication events . Two of such events happened within the Proteobacteria lineage, followed by functional specialization of the duplicated genes and pathway optimization in these bacteria .


Physical And Chemical Properties Analysis

Kdo2-Lipid A is a solid substance . It is a nearly homogeneous Re lipopolysaccharide (LPS) substructure with endotoxin activity equal to that of native LPS .

Wissenschaftliche Forschungsanwendungen

  • Macrophage Activation via TLR-4 : (KDO)2-lipid A has been identified as a defined endotoxin that activates macrophages via Toll-like receptor 4 (TLR-4). This interaction is crucial for initiating immune responses and has significant implications for understanding how our body responds to bacterial infections (Raetz et al., 2006).

  • Biosynthesis and Structural Analysis : Research has also focused on understanding the biosynthesis and structural components of this compound. This includes the enzymatic processes involved in attaching KDO residues to lipid A, which are critical for the proper functioning of bacterial cell membranes and for interactions with the host immune system (Brożek et al., 1989).

  • Role in Lipopolysaccharide (LPS) Structure : The role of this compound in the structure of lipopolysaccharides (LPS) is another area of focus. LPS is a major component of the outer membrane of Gram-negative bacteria and plays a key role in the bacterial survival and pathogenicity (Walenga & Osborn, 1980).

  • Immunopharmacological Potential : The potential for immunopharmacological applications of this compound, such as in vaccine development and as adjuvants, has been explored. This stems from its ability to stimulate innate immune responses, making it a candidate for use in vaccine formulations (Wang et al., 2014).

  • Biosynthesis Pathway Exploration : The biosynthesis pathway of this compound has been a topic of research, providing insights into the enzymatic steps and molecular mechanisms involved in its production. This information is crucial for understanding bacterial physiology and for the development of antibacterial agents (Belunis & Raetz, 1992).

Wirkmechanismus

Target of Action

The primary target of (KDO)2-lipid A, a component of lipopolysaccharide (LPS) in most Gram-negative bacteria, is the Toll-like receptor 4 (TLR4) and myeloid differentiation protein 2 complex in animal cells . This receptor complex plays a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating defense-related responses .

Mode of Action

This compound interacts with its targets by serving as the active component of LPS. It stimulates potent host immune responses through the TLR4 and myeloid differentiation protein 2 complex . This interaction triggers a cascade of immune responses, including the release of pro-inflammatory cytokines and the activation of the adaptive immune system .

Biochemical Pathways

The biosynthesis of this compound involves nine enzymatic steps, which are shared by most Gram-negative bacteria, indicating a conserved structure across different species . The enzymes involved in this pathway include LpxA, LpxC, LpxD, LpxB, LpxK, KdtA, LpxL, and LpxM . The pathway begins with the synthesis of this compound on the cytoplasmic surface of the inner membrane of the bacterial cell . After the core oligosaccharide is attached to this compound, the molecule is flipped to the outer surface of the inner membrane, where the O-antigen repeats are attached to form LPS .

Result of Action

The interaction of this compound with the TLR4 complex triggers a potent immune response, including the release of pro-inflammatory cytokines . This can lead to the activation of the adaptive immune system, providing a defense against the invading bacteria. An overwhelming immune response can also result in endotoxic shock, a potentially lethal condition .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, some bacteria can modify the structure of their this compound to adapt to different growth environments and to avoid recognition by the mammalian innate immune systems . This structural modification serves as a strategy to modulate bacterial virulence .

Safety and Hazards

Kdo2-lipid A is a potent immunoreactive factor responsible for triggering a macrophage-mediated and frequently overwhelming immune response resulting in endotoxic shock, a potentially lethal condition . It serves as a strategy to modulate bacterial virulence and adapt to different growth environments as well as to avoid recognition by the mammalian innate immune systems .

Zukünftige Richtungen

Key enzymes and receptors involved in Kdo2-lipid A biosynthesis, structural modification, and its interaction with the TLR4 pathway represent a clear opportunity for immunopharmacological exploitation . These include the development of novel antibiotics targeting key biosynthetic enzymes and utilization of structurally modified Kdo2-lipid A or correspondingly engineered live bacteria as vaccines and adjuvants . Kdo2-lipid A/TLR4 antagonists can also be applied in anti-inflammatory interventions .

Eigenschaften

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXUKJUHGLIZGU-OIPVZEHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H202N2O39P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318089
Record name Kdo2-lipid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2238.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123621-04-5
Record name Kdo2-lipid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123621-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kdo2-lipid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.